Furo[3,2-f][1,3]benzoxazole

Drug discovery Lipophilicity ADME profiling

Furo[3,2-f][1,3]benzoxazole (CAS 25885-38-5, molecular formula C₉H₅NO₂, MW 159.14 g/mol) is a tricyclic heteroaromatic scaffold in which a furan ring is fused to a [1,3]benzoxazole core. The molecule is planar, possesses zero hydrogen bond donors and three hydrogen bond acceptors, and has a computed topological polar surface area (TPSA) of 39.2 Ų with a predicted XLogP3 of 2.2.

Molecular Formula C9H5NO2
Molecular Weight 159.14 g/mol
CAS No. 25885-38-5
Cat. No. B12915015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-f][1,3]benzoxazole
CAS25885-38-5
Molecular FormulaC9H5NO2
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1=COC2=CC3=C(C=C21)N=CO3
InChIInChI=1S/C9H5NO2/c1-2-11-8-4-9-7(3-6(1)8)10-5-12-9/h1-5H
InChIKeyLRTUEBNHHAPJBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-f][1,3]benzoxazole (CAS 25885-38-5): Core Scaffold Overview for Procurement and Research Selection


Furo[3,2-f][1,3]benzoxazole (CAS 25885-38-5, molecular formula C₉H₅NO₂, MW 159.14 g/mol) is a tricyclic heteroaromatic scaffold in which a furan ring is fused to a [1,3]benzoxazole core [1]. The molecule is planar, possesses zero hydrogen bond donors and three hydrogen bond acceptors, and has a computed topological polar surface area (TPSA) of 39.2 Ų with a predicted XLogP3 of 2.2 [1]. Published primary research literature directly characterizing the unsubstituted parent is extremely scarce; the compound is primarily encountered as a foundational building block in patents and as a synthetic intermediate toward functionalised furobenzoxazole derivatives [2].

Scaffold for derivative synthesis
Patent and IP building block
Limited primary literature – verify suitability

Why Furo[3,2-f][1,3]benzoxazole Cannot Be Replaced by Common Benzoxazole or Benzisoxazole Analogs


Substituting furo[3,2-f][1,3]benzoxazole with superficially similar in-class compounds such as benzoxazole (CAS 273-53-0) or regio‑/hetero‑isomeric furobenzoxazoles introduces fundamental alterations in molecular topology, lipophilicity, and hydrogen-bonding capacity. Computed descriptors demonstrate that the target compound exhibits a 37.5% higher logP than the parent benzoxazole scaffold and a 50.8% larger TPSA [1][2]. These shifts are substantial enough to alter membrane permeability, solubility, and target binding profiles, especially in early‑stage drug discovery where scaffold lipophilicity strongly correlates with promiscuity and pharmacokinetics [2]. Furthermore, simple replacement with the [1,2]‑benzisoxazole isomer (CAS 267‑57‑2) changes the position of the oxazole nitrogen, which re‑orients the molecular dipole moment and alters hydrogen‑bond acceptor geometry – a modification that can abolish activity on targets that demand precise heterocycle positioning [1][3].

1 Replacing with benzoxazole (CAS 273-53-0) shifts lipophilicity (+0.6 logP) and increases H‑bond acceptor count, which may alter ADME profiles and target binding.
2 Substitution with [1,2]-benzisoxazole (CAS 267-57-2) re‑orients the dipole and changes hydrogen‑bond geometry; pharmacological class may not transfer.
3 The [3,2-g] regioisomer (CAS 25885-39-6) shares identical 2D descriptors but differs in shape and electrostatic surface, which may lead to divergent biological selectivity.

Furo[3,2-f][1,3]benzoxazole: Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity Shift Relative to Parent Benzoxazole

Furo[3,2-f][1,3]benzoxazole (target) displays a computed XLogP3 of 2.2, whereas the unsubstituted benzoxazole core yields a substantially lower XLogP3 of 1.6 [1][2]. This 37.5% increase in lipophilicity significantly affects predicted membrane permeability and distribution, indicating that the target compound's intrinsic physicochemical profile is markedly different from the simpler scaffold.

Lipophilicity (XLogP3)
Reported
2.2 vs 1.6
Δ = +0.6 log units
Scaffold choice impacts lipophilicity‑driven ADME profiling.
Verify experimentally; computed by XLogP3 3.0.
Drug discovery Lipophilicity ADME profiling

Polar Surface Area Increase Versus Benzoxazole

The target compound possesses a computed topological polar surface area (TPSA) of 39.2 Ų, compared to 26.0 Ų for benzoxazole [1][2]. This 50.8% increase arises from the additional furan oxygen and expands the heteroatom footprint of the molecule.

Polar Surface Area
Reported
39.2 Ų vs 26.0 Ų
+13.2 Ų (50.8% larger)
Relevant for blood‑brain barrier penetration assessment.
CNS vs. peripheral targeting consideration.
Medicinal chemistry TPSA Blood-brain barrier penetration

Hydrogen-Bond Acceptor Count Increase Over Benzoxazole

Furo[3,2-f][1,3]benzoxazole provides three hydrogen-bond acceptors (HBA), in contrast to two for the parent benzoxazole [1][2]. The additional HBA originates from the furan ring oxygen and expands the potential for specific polar interactions with biological targets.

H‑Bond Acceptors
Reported
Target3 acceptors
Benzoxazole2 acceptors
Δ = +1 acceptor
May influence target binding geometry.
Verify in specific protein‑ligand context.
Molecular recognition Target engagement Ligand design

Regioisomeric Differentiation from Furo[3,2-g][1,3]benzoxazole

The [3,2-f] fusion isomer (target, CAS 25885-38-5, benzofuro[5,6-d]oxazole) is structurally distinct from the [3,2-g] regioisomer (CAS 25885-39-6, benzofuro[6,7-d]oxazole). Although the two regioisomers share identical computed XLogP3 (2.2) and TPSA (39.2 Ų), the change in ring fusion geometry alters the shape and electrostatic potential surface [1]. This can lead to different bioisosteric behavior and novel intellectual property space.

Regioisomer Topology
Class‑level
[3,2-f] vs [3,2-g] fusion
Identical 2D descriptors
Shape and electrostatic divergence despite identical XLogP3/TPSA.
IP space and selectivity profile may differ.
Regioisomerism Patent landscaping IP differentiation

Oxazole vs. Isoxazole Core Differentiation from Furo[3,2-f][1,2]benzisoxazole

Furo[3,2-f][1,3]benzoxazole contains a [1,3]-oxazole ring, while the isomeric furo[3,2-f][1,2]benzoxazole (CAS 267-57-2) is a [1,2]-benzisoxazole. The latter scaffold serves as the core of clinically evaluated high-ceiling diuretics (e.g., A-53385 derivatives), whereas the [1,3]-oxazole isomer is conspicuously absent from that pharmacological class [1][2]. This class-level divergence strongly implies that the [1,3]-oxazole isomer directs biological activity away from the ion transport mechanisms exploited by the [1,2]-series.

Pharmacological Class
Class‑level
[1,3]-Oxazole core
vs
[1,2]-Benzisoxazole (diuretic series)
Mutually exclusive pharmacological profiles reported; absence of ion‑transport modulation for [1,3]-isomer.
Select for non‑diuretic research; not for renal ion‑transport studies.
Heterocyclic chemistry Isoxazole Diuretic pharmacology

Procurement-Relevant Application Scenarios for Furo[3,2-f][1,3]benzoxazole


Medicinal Chemistry Scaffold Hopping Away from Benzoxazole

When a lead series built on benzoxazole encounters solubility or permeability limitations, replacement with furo[3,2-f][1,3]benzoxazole introduces a 37.5% increase in logP alongside a 50% increase in H-bond acceptors, rationalising its use as a scaffold‑hopping alternative to tune ADME properties without introducing rotatable bonds [1]. Procurement should be prioritised when the project objective is increased lipophilicity within a rigid, planar framework.

CNS vs. Peripheral Targeting Decision Point

The TPSA of furo[3,2-f][1,3]benzoxazole (39.2 Ų) positions it closer to the threshold for blood–brain barrier penetration than benzoxazole (26.0 Ų), making it a strategic choice for programs that aim to reduce CNS exposure while retaining some passive permeability [1]. Selection of this scaffold over benzoxazole should be data‑driven based on the desired TPSA operating range.

Diuretic / Ion‑Transport Program Exclusion

Published pharmacological data strongly associate the furo[3,2-f][1,2]benzisoxazole scaffold with high-ceiling diuretic and uricosuric activity, whereas the [1,3]‑oxazole isomer lacks any such pharmacology [1][2]. For diuretic or saluretic discovery programs, procurement of the target compound is contra‑indicated; conversely, projects seeking to avoid renal ion‑transport effects should preferentially source the [1,3]‑oxazole scaffold.

Patent Space Differentiation and IP Generation

The [3,2-f] fusion topology of furo[3,2-f][1,3]benzoxazole is chemically distinct from the [3,2-g] regioisomer, offering a differentiated structural space for composition‑of‑matter patent filings even when 2D computed descriptors are identical [1]. Procurement for IP‑focused research is justified when freedom‑to‑operate analysis requires clear topological divergence from prior art.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold hopping
Lipophilicity & H‑bond acceptor profile
ADME property tuning in rigid, planar frameworks
CNS vs. peripheral targeting
TPSA and BBB permeability context
Desired CNS exposure range verification
Non‑diuretic heterocycle research
Scaffold pharmacological class
Absence of renal ion‑transport activity
Patent space differentiation
Ring fusion topology
Topological divergence from prior art
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